But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
Descripción
But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound comprising a 1-thia-4,8-diazaspiro[4.5]decan-3-one core substituted with a 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group and ionically paired with but-2-enedioic acid. The compound’s structure features a benzodioxin moiety linked to a sulfur-containing spirocyclic system, which may confer unique physicochemical and biological properties. But-2-enedioic acid (fumaric or maleic acid, depending on isomerism) serves as a counterion, influencing solubility and stability .
Propiedades
Número CAS |
24868-62-0 |
|---|---|
Fórmula molecular |
C20H24N2O7S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H20N2O3S.C4H4O4/c19-15-11-22-16(17-15)5-7-18(8-6-16)9-12-10-20-13-3-1-2-4-14(13)21-12;5-3(6)1-2-4(7)8/h1-4,12H,5-11H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
RZARKILFIUVZPH-WLHGVMLRSA-N |
SMILES |
C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8-((1,4-benzodioxan-2-yl)methyl)-3-oxo-1-thia-4,8-diazaspiro(4,5)decane maleate Y 3506 Y-3506 |
Origen del producto |
United States |
Actividad Biológica
But-2-enedioic acid; 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one is a complex organic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the butenedioic acid moiety and the benzodioxin group are significant for its pharmacological properties.
Research indicates that this compound may act as a selective inhibitor of certain kinases, particularly TYK2/JAK1. In a study evaluating a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, it was found that the compound exhibited significant inhibitory activity against these kinases with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showcasing its potential in treating inflammatory conditions .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects in various models. Specifically, it regulates the expression of genes related to Th1, Th2, and Th17 cell formation, which are critical in mediating immune responses . This suggests its utility in managing conditions like ulcerative colitis.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits good metabolic stability and does not readily cross the blood-brain barrier, which is advantageous for targeting peripheral inflammation without central nervous system side effects .
Study on Inhibition of Inflammatory Pathways
A notable study involved administering the compound in an acute ulcerative colitis model. The results indicated a marked reduction in inflammatory markers and improved clinical scores compared to control groups .
Structure-Activity Relationship Analysis
Another research effort focused on optimizing the structure to enhance potency and selectivity. Variations in the spirocyclic structure led to different biological activities, emphasizing the importance of structural modifications in drug design .
Data Summary
| Property | Value |
|---|---|
| IC50 for TYK2 | 6 nM |
| IC50 for JAK1 | 37 nM |
| Selectivity Ratio (JAK2) | >23-fold |
| Metabolic Stability | High |
| Blood-Brain Barrier | Does not cross |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Oxalate Salt Variant
A closely related compound, 8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate (CAS 24854-52-2), shares the spirocyclic backbone but uses oxalic acid (ethanedioic acid) as the counterion. Key differences include:
- Isomerism : But-2-enedioic acid exists as (E)- (fumaric) or (Z)- (maleic) isomers, whereas oxalate lacks geometric isomerism. The (E)-isomer (fumaric acid) is more stable and less hygroscopic, which may improve formulation stability .
2.1.2 Benzodioxin-Thiadiazole Hybrids Compounds like 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs () share the benzodioxin and thiadiazole motifs but lack the spirocyclic system. The spirocyclic structure in the target compound may enhance metabolic stability or target binding due to conformational rigidity .
Pharmacokinetic Considerations
- Solubility : But-2-enedioic acid’s larger size compared to oxalate may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability.
- Stability : Maleic acid (Z-isomer) is prone to isomerization to fumaric acid under heat or light, which could affect shelf-life .
Q & A
Q. What synthetic strategies are recommended for preparing this spirocyclic compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step reactions with careful control of stereochemistry. For example, a related spiro-thiadiazaspirodecanone derivative was synthesized via condensation of aldehydes with spirocyclic precursors under reflux in glacial acetic acid with sodium acetate as a base. Key intermediates can be characterized using -NMR, -NMR, IR spectroscopy, and mass spectrometry (EI-MS). For instance, -NMR signals for methyl groups (δ ~2.62 ppm) and aromatic protons (δ 6.90–8.20 ppm) help confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1721 cm, C=N at ~1633 cm).
- NMR Spectroscopy : Assigns proton environments (e.g., spirocyclic methyl groups, benzodioxin aromatic protons).
- Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 803 for a related compound ).
Cross-referencing with computational tools (e.g., PubChem data ) ensures accuracy in peak assignments.
Q. How can researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Initial screening can follow protocols for structurally related compounds. For example, marine-derived spiroalkaloids were tested for antibacterial, anti-inflammatory, and cytotoxic activities using disk diffusion, ELISA, and MTT assays, respectively . Target-specific assays (e.g., kinase inhibition) may require molecular docking studies to identify potential binding sites.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodological Answer : Use factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, reflux time (12–14 hours) and stoichiometric ratios in acetic acid were critical for achieving 64% yield in a similar spirocyclic synthesis . Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution).
Q. What strategies resolve contradictions in spectral data or stereochemical assignments?
- Methodological Answer :
- Comparative Analysis : Cross-check experimental -NMR shifts with computed spectra (e.g., PubChem’s InChI-derived data ).
- X-ray Crystallography : Resolves ambiguous stereochemistry in spirocenters or benzodioxin substituents.
- Isotopic Labeling : Traces reaction pathways to confirm intermediate structures .
Q. How can researchers address discrepancies in bioactivity data across different assay models?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds (e.g., IC) in parallel assays.
- Control Experiments : Rule out nonspecific effects (e.g., cytotoxicity in MTT assays ).
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., spiroalkaloids with anti-quorum sensing activity ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
